1-(1-Pyrrolidinyl)-2-butanone
Overview
Description
1-(1-Pyrrolidinyl)-2-butanone is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Pyrrolidinyl)-2-butanone can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-butanone with pyrrolidine in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. Another method involves the reductive amination of 2-butanone with pyrrolidine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process may include the catalytic hydrogenation of 2-butanone in the presence of pyrrolidine and a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Pyrrolidinyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 1-(1-pyrrolidinyl)-2-butanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, potassium carbonate.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 1-(1-pyrrolidinyl)-2-butanol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(1-Pyrrolidinyl)-2-butanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1-Pyrrolidinyl)-2-butanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1-(1-Pyrrolidinyl)-2-butanone can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a pyrrolidine ring but lacking the butanone moiety.
2-Pyrrolidinone: Contains a pyrrolidine ring with a ketone group at the second position.
1-(1-Pyrrolidinyl)-2-propanone: Similar structure but with a propanone moiety instead of butanone.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the butanone moiety, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-pyrrolidin-1-ylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHJSJBXISMIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308156 | |
Record name | 1-(1-Pyrrolidinyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97073-14-8 | |
Record name | 1-(1-Pyrrolidinyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97073-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Pyrrolidinyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyrrolidin-1-yl)butan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWN7G39HVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-(1-Pyrrolidinyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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